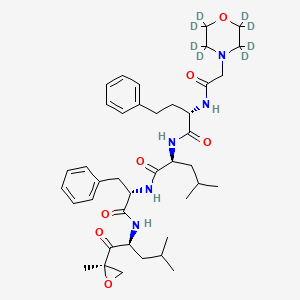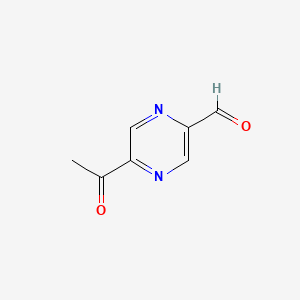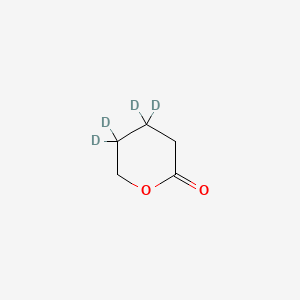
delta-Valerolactone-3,3,4,4-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-Valerolactone-3,3,4,4-D4 is a deuterated form of delta-valerolactone, a lactone used as a chemical intermediate in various industrial processes. This compound is characterized by the presence of deuterium atoms at the 3 and 4 positions, which makes it useful in scientific research, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Delta-Valerolactone-3,3,4,4-D4 can be synthesized through the Baeyer-Villiger oxidation of cyclopentanone using deuterated peroxy acids. The reaction typically involves the use of peroxybenzoic acid or m-chloroperoxybenzoic acid as oxidants . The reaction conditions include maintaining a temperature range of 0-25°C and using an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of delta-valerolactone involves the gas-phase oxidation of 1,5-pentanediol. The process includes evaporating 1,5-pentanediol and passing it over a catalyst at elevated temperatures to produce delta-valerolactone . For the deuterated version, deuterated 1,5-pentanediol would be used as the starting material.
Análisis De Reacciones Químicas
Types of Reactions
Delta-Valerolactone-3,3,4,4-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces 5-hydroxyvaleric acid.
Reduction: Yields 1,5-pentanediol.
Substitution: Forms various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Delta-Valerolactone-3,3,4,4-D4 is used in a variety of scientific research applications:
Chemistry: As a precursor in the synthesis of biodegradable polymers and copolymers.
Biology: Used in metabolic studies involving isotopic labeling to trace biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems due to its biodegradability.
Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of delta-valerolactone-3,3,4,4-D4 involves its ability to undergo ring-opening polymerization, which is catalyzed by metal complexes. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy . The molecular targets include enzymes and catalysts that facilitate the polymerization process.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Valerolactone: Another lactone used in similar applications but differs in the position of the lactone ring.
Epsilon-Caprolactone: Used in the production of polyesters and has a larger ring structure compared to delta-valerolactone.
Uniqueness
Delta-Valerolactone-3,3,4,4-D4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows for more precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs.
Propiedades
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
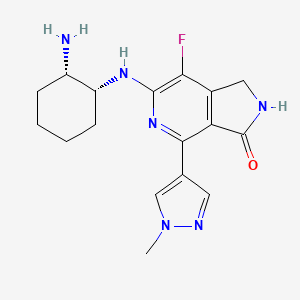

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
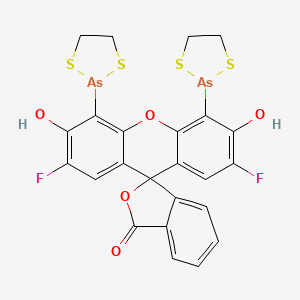
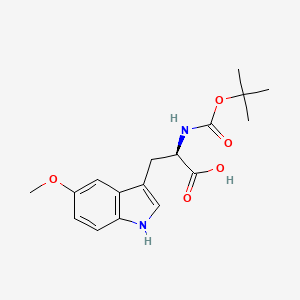
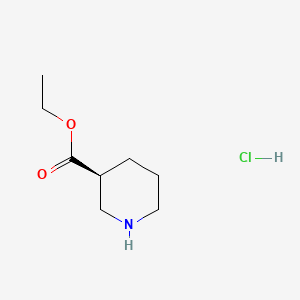
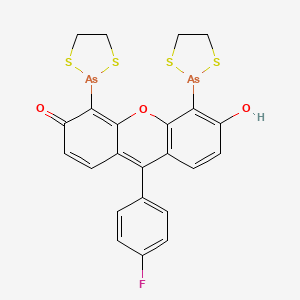
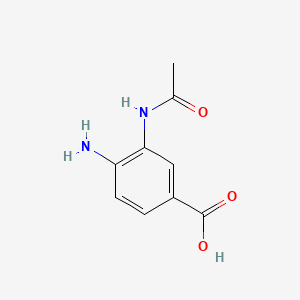
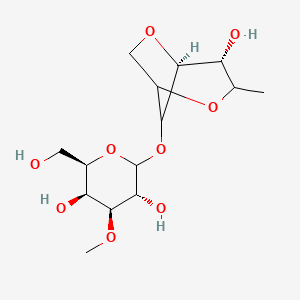
![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
